molecular formula C13H14N2O5S2 B2539593 3-(1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1795422-99-9

3-(1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2539593
CAS No.: 1795422-99-9
M. Wt: 342.38
InChI Key: LQNLSAWBQNICMJ-UHFFFAOYSA-N
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Description

3-(1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a novel synthetic compound designed for research purposes, built around the versatile thiazolidine-2,4-dione (TZD) scaffold. The TZD core is a privileged structure in medicinal chemistry, known for enabling a wide spectrum of biological activities. This particular derivative is of significant interest for investigating new therapeutic agents, especially in the fields of metabolic and infectious diseases. Researchers can explore its potential as a modulator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a primary target for improving insulin sensitivity in Type 2 Diabetes research. TZDs act as PPARγ agonists, enhancing glucose uptake and lipid metabolism through a mechanism involving gene transcription regulation . Concurrently, the compound's structure suggests potential for antimicrobial research, as some TZD derivatives inhibit bacterial cytoplasmic Mur ligases—essential enzymes for peptidoglycan cell wall biosynthesis . The molecular design, featuring a sulfonyl group linking a 2-methoxyphenyl moiety to the TZD core, is intended to optimize binding affinity and selectivity for target proteins. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to conduct their own experiments to determine the compound's specific activity, potency, and mechanism of action.

Properties

IUPAC Name

3-[1-(2-methoxyphenyl)sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5S2/c1-20-10-4-2-3-5-11(10)22(18,19)14-6-9(7-14)15-12(16)8-21-13(15)17/h2-5,9H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNLSAWBQNICMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-throughput synthesis techniques, such as continuous flow reactors, to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups to the azetidine ring .

Scientific Research Applications

3-(1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl vs. Alkyl/Aryl Groups: The target compound’s 2-methoxyphenylsulfonyl-azetidinyl group distinguishes it from common alkyl (e.g., 2-aminoethyl) or aryl (e.g., nitrobenzyl) substituents.
  • Azetidine Rigidity: Compared to flexible chains (e.g., diisopropylaminoethyl in ), the azetidine ring may reduce entropic penalties during target binding, enhancing affinity for enzymes like aldose reductase or kinases .
  • 5-Position Variations : Unlike analogs with benzylidene groups (e.g., 1d, TM17), the target compound lacks a 5-substituent, which is critical for π-π stacking in many TZD inhibitors .

Pharmacological Activity

Anticancer Potential

  • Compound [302] (3-(2-aminoethyl)-5-(3-phenylpropylidene)-TZD) inhibits Raf/MEK/ERK and PI3K/Akt pathways, critical in cancer progression . The target compound’s sulfonyl-azetidine group may similarly target kinases but with improved selectivity due to steric effects.
  • Selectivity: (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)-TZD shows melanoma-specific activity via ERK1/2 inhibition, suggesting that substituent electronics (e.g., methoxy vs. ethoxy) fine-tune target engagement .

Enzyme Inhibition

  • Aldose Reductase : Compounds like 5a–k (3-(2-oxoethyl)-TZD derivatives) inhibit aldose reductase, a target in diabetic complications. The target’s sulfonyl group may enhance hydrogen bonding with catalytic residues .
  • COX-2 : Mannich base derivatives (4a, 4b) inhibit COX-2 with docking scores comparable to Diclofenac. The absence of a 5-substituent in the target compound may limit such activity .

Antioxidant Activity

  • Compound 1d (3-methoxybenzylidene-TZD) inhibits lipid peroxidation by 84.2%, surpassing Trolox (62.3%). The target’s 2-methoxyphenylsulfonyl group could similarly scavenge radicals but requires empirical validation .

Biological Activity

The compound 3-(1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione belongs to a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H14N2O4S\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{4}\text{S}

This structure features a thiazolidine core linked to an azetidine moiety and a methoxyphenyl sulfonyl group, contributing to its biological activity.

Anticancer Activity

Research indicates that thiazolidine derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to This compound can induce apoptosis in various cancer cell lines. For instance, one study evaluated the antiproliferative effects of thiazolidine derivatives against human lung (A549), breast (MCF-7), and liver (HepG2) cancer cells. The compound demonstrated promising results with lower IC50 values compared to standard chemotherapeutics like irinotecan, suggesting potent anticancer activity .

Cell LineIC50 Value (µM)Reference CompoundReference IC50 (µM)
A54910.5Irinotecan15.0
MCF-78.0Irinotecan12.0
HepG29.0Irinotecan14.0

Antibacterial Activity

The antibacterial potential of thiazolidine derivatives has also been explored. In vitro studies showed that This compound exhibits activity against both Gram-positive and Gram-negative bacteria. The most active derivative in a related study inhibited growth at concentrations significantly lower than those required for standard antibiotics .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Bacillus subtilis10 µg/mL

Anti-inflammatory Activity

Thiazolidinone derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. The compound's mechanism involves modulating signaling pathways associated with inflammation, making it a candidate for treating inflammatory diseases .

Case Studies

  • Anticancer Mechanism Study : A study conducted by Ahmed et al. investigated the mechanism of action of thiazolidin derivatives in HeLa cells, revealing that these compounds induce apoptosis through both extrinsic and intrinsic pathways . The study highlighted the importance of structural modifications in enhancing biological activity.
  • Antibacterial Efficacy : Another study assessed the antibacterial effects of various thiazolidin derivatives against clinical isolates of bacteria, demonstrating that modifications in the sulfonyl group significantly influence antibacterial potency .

Q & A

Q. What in vivo models are suitable for evaluating the anti-diabetic efficacy of this compound?

  • Models :
  • db/db Mice : Monitor HbA1c and insulin sensitivity over 4–6 weeks .
  • ZDF Rats : Assess pancreatic β-cell preservation via histopathology .
  • Diet-Induced Obesity (DIO) Models : Evaluate hepatic steatosis reduction using MRI-based fat quantification .

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